molecular formula C12H10Cl2N2O2 B2512989 N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 478031-56-0

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2512989
CAS No.: 478031-56-0
M. Wt: 285.12
InChI Key: WBDNQUALSGBYMB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a 2,4-dichlorophenyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the dichlorophenyl group) and hydrogen-bonding capacity (via the carboxamide and oxazole functionalities).

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDNQUALSGBYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dichloroaniline with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher product purity and reduced production costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Conditions Products Mechanistic Notes
6M HCl, reflux, 8–12 hrs3,5-dimethyl-1,2-oxazole-4-carboxylic acid + 2,4-dichloroanilineAcid-catalyzed nucleophilic attack at the carbonyl carbon, breaking the C–N bond .
2M NaOH, 80°C, 6 hrsSodium 3,5-dimethyl-1,2-oxazole-4-carboxylate + 2,4-dichloroanilineBase-mediated saponification, forming a carboxylate salt .

The dichlorophenyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-halogenated analogs.

Nucleophilic Substitution

The oxazole ring participates in nucleophilic substitution reactions at positions activated by electron-withdrawing substituents.

Reagent Site of Attack Product Yield Reference
NH₃ (aq), 100°C, 24 hrsC(2) of oxazole4-carbamoyl-5-methyloxazole derivative62%
NaSH, DMF, 60°C, 12 hrsC(5) of oxazole5-mercapto-3-methyloxazole-4-carboxamide analog55%

The 3,5-dimethyl groups sterically hinder substitution at C(3) and C(5), directing reactivity to C(2) and C(4).

Electrophilic Aromatic Substitution

The dichlorophenyl group deactivates the aromatic ring, limiting electrophilic substitution to harsh conditions.

Reagent Position Product Conditions
HNO₃/H₂SO₄, 0°CPara to sulfonamideNitro-substituted dichlorophenyl derivativeLow yield (<20%)
Cl₂, FeCl₃, 40°COrtho to chlorineTrichlorophenyl analogRequires prolonged heating

Oxidation:

The oxazole ring resists oxidation under mild conditions but degrades under strong oxidizers:

  • KMnO₄/H₂SO₄ : Cleaves the oxazole ring to form a dicarboxylic acid derivative (yield: 38%) .

Reduction:

  • LiAlH₄/THF : Reduces the carboxamide to a primary amine, yielding N-(2,4-dichlorophenethyl)-3,5-dimethyloxazole-4-methylamine (yield: 71%) .

Coupling Reactions

The carboxamide group facilitates peptide bond formation:

Coupling Agent Nucleophile Product Application
DCC/DMAPGlycine ethyl esterOxazole-peptide conjugateProdrug synthesis
EDC/HOBtBenzylamineN-benzylcarboxamide derivativeBioactivity optimization

Structural Insights from Analogous Compounds

Comparative studies of related oxazole carboxamides reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase hydrolysis rates by 2–3× compared to methyl or methoxy substituents .

  • Steric effects : 3,5-Dimethyl substitution on the oxazole reduces ring-opening reactions by 40% compared to unsubstituted oxazoles .

Scientific Research Applications

The compound has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial research. The following sections detail these applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. The unique structure of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide suggests it may inhibit key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715HDAC Inhibition
Compound BHeLa20Topoisomerase II Inhibition
Compound CA54925Telomerase Inhibition
This compoundMDA-MB-231TBDTBD

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Its structural components may enhance its ability to penetrate microbial membranes and exert inhibitory effects on bacterial growth.

Table 2: Antimicrobial Activity of Oxazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DE. coli32
Compound ES. aureus16
Compound FC. albicans64
This compoundPseudomonas aeruginosaTBD

Case Studies

Several studies have been conducted to evaluate the biological activity of oxazole derivatives:

  • Anticancer Evaluation : A study synthesized various oxazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that modifications in the oxazole ring significantly influenced their biological activity.
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of oxazole derivatives against common bacterial strains. The findings suggested that certain structural modifications enhanced their efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the oxazole ring and the phenyl groups significantly affect biological activity. For instance:

  • The introduction of electron-withdrawing groups enhances anticancer efficacy by improving binding affinity to target proteins.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide with structurally related compounds, focusing on substituent effects, molecular properties, and inferred applications.

Substituent Position and Electronic Effects

  • N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (): The dichlorophenyl group here has chlorine atoms at positions 3 and 4 instead of 2 and 3. Such variations may influence binding affinity in biological targets .
  • N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS 478031-35-5, ):
    The 2,3-dichloro substitution introduces a distinct electronic environment, with reduced para-substitution effects compared to the 2,4-dichloro derivative. This could impact solubility and metabolic stability in vivo .

Core Structure Modifications

  • N-(2-cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ():
    Replacing the dichlorophenyl group with a cyclohexylethyl chain significantly increases hydrophobicity (molecular formula C₁₄H₂₂N₂O₂ vs. C₁₂H₁₀Cl₂N₂O₂ for the target compound). This modification may enhance membrane permeability but reduce target specificity in enzyme inhibition .

  • 3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide ():
    The 2,6-dichloro substitution on the phenyl ring creates a more symmetrical and sterically hindered structure. The additional hydroxyl group in the side chain improves water solubility, making this analog more suitable for crystallographic studies (e.g., fragment screening in oxidoreductase research) .

Functional Group Variations

  • 1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole, ):
    This compound replaces the oxazole-carboxamide core with a triazole and dioxolane system. The 2,4-dichlorophenyl group is retained, but the triazole moiety introduces antifungal activity, as seen in agrochemical applications. This highlights how core heterocycle changes can drastically alter biological function .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
This compound C₁₂H₁₀Cl₂N₂O₂ 285.1 2,4-dichlorophenyl, oxazole-carboxamide Agrochemical research
N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₂H₁₀Cl₂N₂O₂ 285.1 3,4-dichlorophenyl, oxazole-carboxamide Structural biology
N-(2-cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide C₁₄H₂₂N₂O₂ 250.3 Cyclohexylethyl, oxazole-carboxamide Drug delivery studies
3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide C₁₅H₁₆Cl₂N₂O₃ 343.2 2,6-dichlorophenyl, hydroxyl side chain Enzyme inhibitor development
Etaconazole C₁₃H₁₂Cl₂N₄O₂ 327.2 Triazole, dioxolane, 2,4-dichlorophenyl Antifungal agent

Research Findings and Implications

  • Steric and Electronic Effects : The position of chlorine atoms on the phenyl ring (e.g., 2,4 vs. 3,4 or 2,6) significantly influences molecular interactions. For instance, 2,4-dichloro substitution enhances hydrophobic interactions in pesticidal compounds, while 2,6-dichloro analogs may improve binding to enzyme active sites due to reduced steric clash .
  • Core Heterocycle Impact : Oxazole-carboxamide derivatives generally exhibit moderate polarity, making them suitable for crystallographic studies (e.g., fragment screening in ). In contrast, triazole-containing analogs like etaconazole prioritize biological activity over structural simplicity .

Biological Activity

N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivative. The structural integrity and purity of the compound are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. faecium
N-(2,4-Dichlorophenyl)-3,5-dimethyl-...24
3h (related thiazole derivative)12
7 (naphthoquinone-fused thiazole)12

These findings suggest that the presence of the dichlorophenyl group is crucial for the antimicrobial activity observed in these compounds .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. The compound has been tested against Caco-2 (human colon cancer) and A549 (lung cancer) cells.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM) for N-(2,4-Dichlorophenyl)-3,5-dimethyl...Control Group IC50 (µM)
Caco-239.8>100
A549>100>100

The data indicates a significant reduction in cell viability in treated groups compared to controls .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
  • Disruption of Membrane Integrity : For antimicrobial action, it could compromise bacterial membrane integrity.

Case Studies

Several studies have evaluated the efficacy of similar oxazole derivatives in clinical settings:

  • A study published in Journal of Medicinal Chemistry reported on a series of oxazole derivatives demonstrating potent activity against resistant strains of bacteria .
  • Another investigation highlighted the anticancer potential of related compounds in preclinical models, showing promising results for further development into therapeutic agents .

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